molecular formula C8H10BrNO B575039 (5-Bromo-2-methoxyphenyl)methanamine CAS No. 166530-78-5

(5-Bromo-2-methoxyphenyl)methanamine

Cat. No.: B575039
CAS No.: 166530-78-5
M. Wt: 216.078
InChI Key: ODAOIEZTCKINBJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO. It is characterized by a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)methanamine typically involves the bromination of 2-methoxybenzylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The methanamine group can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic amines.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets, affecting their function and activity. Detailed studies on the molecular pathways and targets are ongoing to elucidate the precise mechanism of action .

Comparison with Similar Compounds

    (5-Bromo-2-methoxyphenol): Similar structure but with a hydroxyl group instead of a methanamine group.

    (5-Bromo-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a methanamine group.

    (5-Bromo-2-methoxybenzaldehyde): Features an aldehyde group instead of a methanamine group.

Uniqueness: (5-Bromo-2-methoxyphenyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

(5-Bromo-2-methoxyphenyl)methanamine is an organic compound notable for its unique structural features, including a bromine atom and a methoxy group on the phenyl ring, along with a methanamine functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H10_10BrN\O, with a molecular weight of approximately 216.08 g/mol. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position significantly influences its reactivity and biological interaction profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methanamine group can form hydrogen bonds and electrostatic interactions, which are crucial for binding to enzymes or receptors. Research indicates that compounds with similar structures have shown potential as:

  • Antimicrobial agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor agents : Showing promise in inhibiting cancer cell growth.
  • Neuroactive compounds : Potentially influencing neurotransmitter systems.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, revealing several key findings:

  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) values were found to be low, indicating strong antibacterial efficacy.
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, although further research is needed to elucidate its mechanisms and effectiveness in vivo.
  • Neuropharmacological Effects :
    • Investigations into its effects on neurotransmitter systems have indicated potential neuroprotective properties, warranting further exploration in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameSimilarity IndexUnique Features
(2-Bromo-5-methoxyphenyl)methanamine0.90Different bromo position; potential variations in activity
(4-Bromo-3-methoxyphenyl)methanamine0.89Positioning of substituents affects reactivity
4-Bromo-2-methoxy-1-methylbenzene0.82Structural differences lead to varying properties
(2,4-Dimethoxyphenyl)methanamine0.80Additional methoxy group may enhance solubility

The unique combination of functional groups in this compound distinguishes it from these analogs, potentially influencing its biological profile and reactivity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study published in MDPI reported that derivatives of brominated aromatic amines exhibited significant antimicrobial activity against a range of bacterial strains, suggesting that this compound could be developed into a novel antibacterial agent .
  • Pharmacological Applications :
    • Research highlighted its role as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting metabolic diseases like diabetes .
  • Mechanistic Insights :
    • Ongoing studies aim to clarify the specific molecular pathways through which this compound exerts its effects, focusing on receptor binding studies and enzyme inhibition assays .

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAOIEZTCKINBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652900
Record name 1-(5-Bromo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166530-78-5
Record name 1-(5-Bromo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-methoxyphenyl)methanamine
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